Ziprasidone D8

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVFYHBGMAFLY-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-58-1 | |

| Record name | 1126745-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

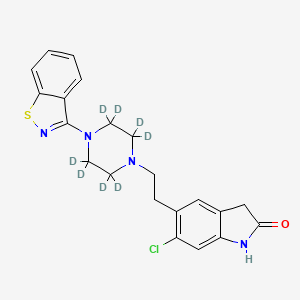

Ziprasidone D8 chemical structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ziprasidone-d8, a deuterated analog of the atypical antipsychotic Ziprasidone. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Ziprasidone in biological matrices. This document outlines its chemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and presents a visual representation of its chemical structure.

Core Chemical and Physical Data

The fundamental properties of Ziprasidone-d8 are summarized in the table below, offering a quick reference for researchers.

| Property | Value |

| Molecular Formula | C21H13D8ClN4OS[1][2][3][4][5] |

| Molecular Weight | 420.98 g/mol [2][3][5] |

| CAS Number | 1126745-58-1[1] |

| Formal Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one[1] |

| Synonyms | CP-88059-d8, [2H8]-Ziprasidone[1][4] |

| Purity | ≥99% deuterated forms (d1-d8)[1] |

| Physical Form | Solid[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

| Predicted Density | 1.4±0.1 g/cm³[4] |

| Predicted Boiling Point | 554.8±50.0 °C at 760 mmHg[4] |

| Predicted Flash Point | 289.3±30.1 °C[4] |

Chemical Structure of Ziprasidone-d8

The following diagram illustrates the two-dimensional chemical structure of Ziprasidone-d8, highlighting the positions of the eight deuterium atoms.

Experimental Protocol: Quantification of Ziprasidone in Human Plasma by LC-MS/MS

This section details a validated method for the quantification of Ziprasidone in human plasma using Ziprasidone-d8 as an internal standard. This protocol is adapted from established bioanalytical methods.[1][2]

Preparation of Standard and Internal Standard Stock Solutions

-

Ziprasidone Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone working standard and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]

-

Ziprasidone-d8 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone-d8 and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]

-

Working Internal Standard Solution (100 ng/mL): Further dilute the Ziprasidone-d8 stock solution to a final concentration of 100 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples and vortex to ensure homogeneity.[1]

-

Pipette 100 µL of the plasma sample into a clean vial.[1]

-

Add 50 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution to all samples, except for the blank plasma sample.[1]

-

Add 100 µL of a suitable buffer (e.g., Buffer-2 as mentioned in the reference) to all samples and vortex.[1]

-

Perform liquid-liquid extraction by adding an appropriate organic solvent.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Method Validation and Data Analysis

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The concentration of Ziprasidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. The linear range for this method has been reported to be from 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Data acquisition and processing are performed using appropriate software, such as Mass Lynx.[1][2]

Logical Workflow for Bioanalytical Method

The following diagram illustrates the logical workflow for the quantification of Ziprasidone in a biological sample using Ziprasidone-d8.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Ziprasidone, with a focus on achieving high isotopic purity. It outlines established synthetic routes for Ziprasidone and proposes a strategy for deuterium incorporation. Furthermore, it details the analytical methodologies crucial for verifying isotopic enrichment and ensuring the final product's quality. This document also includes a summary of Ziprasidone's mechanism of action, relevant to its application as an atypical antipsychotic.

Introduction to Ziprasidone and Deuteration

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, primarily mediated by aldehyde oxidase and, to a lesser extent, CYP3A4.[1][6]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic properties.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. Potential advantages of deuterated pharmaceuticals include an improved metabolic profile, increased half-life, and enhanced oral bioavailability, which may lead to a reduction in side effects or more convenient dosing regimens.[7][8]

Mechanism of Action: Receptor Binding Profile

Ziprasidone's efficacy stems from its unique and high-affinity binding to a range of neurotransmitter receptors.[1][2] It acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[5] Additionally, it moderately inhibits the synaptic reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.[4][5] Its relatively low affinity for histaminergic H1 and adrenergic α1 receptors may explain the lower incidence of side effects like sedation and orthostatic hypotension compared to other antipsychotics.[4][6]

The following diagram illustrates the primary signaling pathways affected by Ziprasidone.

Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 0.4[5] |

| Serotonin 5-HT2C | 1.3[5] |

| Serotonin 5-HT1D | 2[5] |

| Serotonin 5-HT1A | 3.4[5] |

| Dopamine D2 | 4.8[5] |

| Dopamine D3 | 7.2[5] |

| Adrenergic α1 | 10[5] |

| Histamine H1 | 47[5] |

Synthesis of Deuterated Ziprasidone

While specific patents for deuterated Ziprasidone are not publicly detailed, a viable synthetic route can be proposed by adapting established methods for the non-deuterated parent compound. The core synthesis of Ziprasidone typically involves the coupling of two key intermediates: 5-(2-chloroethyl)-6-chloro-1,3-dihydroindol-2-one (CEI) and 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) .

Proposed Synthetic Strategy for Deuteration

The most logical position for deuteration to impact metabolism would be on the ethyl linker connecting the piperazine and oxindole rings, as this area is susceptible to metabolic modification. Therefore, a deuterated version of the CEI intermediate, specifically 5-(2-chloroethyl-d4)-6-chloro-1,3-dihydroindol-2-one (CEI-d4) , is the target.

The following workflow outlines the proposed synthesis, purification, and analysis process.

Experimental Protocols

The following protocols are based on established syntheses of Ziprasidone and have been adapted to incorporate deuterium.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl-d2)-1,3-dihydro-2H-indol-2-one (Intermediate 1-d2) This step is a modification of the Friedel-Crafts acylation described in patents such as EP1476162B1.[9]

-

To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 6-chloro-1,3-dihydro-2H-indol-2-one.

-

Slowly add chloroacetyl-d2 chloride (ClCOCD2Cl) to the mixture while maintaining a low temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.

-

Quench the reaction by carefully pouring it over an ice/water mixture.

-

Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 5-(2-chloroethyl-1,1-d2)-6-chloro-1,3-dihydro-2H-indol-2-one (CEI-d2) This step involves the reduction of the keto group from the previous intermediate.

-

Dissolve the crude Intermediate 1-d2 in a suitable solvent like tetrahydrofuran (THF).

-

Treat the solution with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce two additional deuterium atoms. The subsequent step involves converting the resulting hydroxyl group to a chloride.

-

Alternatively, a more direct reduction of the carbonyl can be achieved using a reagent like triethylsilane-d1 (Et3SiD) in the presence of a strong acid.

-

Work up the reaction appropriately to isolate the CEI-d2 intermediate. Purification can be achieved via recrystallization.[10]

Step 3: Synthesis of Ziprasidone-d4 This is the final coupling step, as detailed in various patents.[11]

-

In a reaction vessel, combine the deuterated intermediate CEI-d4, 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) or its hydrochloride salt, a base (e.g., sodium carbonate), and a catalyst (e.g., sodium bromide or iodide) in a high-boiling polar aprotic solvent like dimethylacetamide.[11]

-

Heat the mixture to 95-100°C and stir for several hours until the reaction is complete.[11]

-

Cool the reaction mixture and add water to precipitate the crude Ziprasidone-d4 free base.[11]

-

Filter the solid, wash with water, and dry.

-

Further purification is achieved by recrystallizing the crude product from a solvent such as tetrahydrofuran (THF).

Isotopic Purity Analysis

Ensuring high isotopic purity is critical for deuterated drugs. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this characterization.[12][13]

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Information Provided |

|---|---|---|

| HR-MS (e.g., ESI-HRMS) | Isotopic Enrichment | - Determines the relative abundance of different isotopologs (D0, D1, D2, D3, D4, etc.).[14][15]- Calculation of the percentage of isotopic purity.[14] |

| NMR Spectroscopy | Structural Integrity & Deuterium Position | - ¹H NMR: Disappearance of signals corresponding to the positions of deuteration.- ²H NMR: Appearance of signals confirming the presence and location of deuterium.- ¹³C NMR: Can show splitting patterns indicative of adjacent deuterium atoms. |

| HPLC | Chemical Purity | - Quantifies the amount of non-isotopic impurities (e.g., starting materials, by-products).- Ensures the final product meets pharmaceutical standards for chemical purity (e.g., >99%). |

Protocol for Isotopic Purity by HR-MS

-

Prepare a dilute solution of the purified deuterated Ziprasidone in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into an ESI-HRMS instrument or analyze via LC-HRMS.[14]

-

Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecular ion [M+H]⁺.

-

Identify the ion cluster corresponding to the different isotopologs (e.g., [M(d0)+H]⁺, [M(d1)+H]⁺, [M(d2)+H]⁺, [M(d3)+H]⁺, [M(d4)+H]⁺).

-

Calculate the isotopic purity by integrating the peak areas of the relevant ions. The isotopic purity for the d4 species is calculated as:

-

% Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] x 100

-

Protocol for Structural Integrity by NMR

-

Dissolve a sample of the deuterated Ziprasidone in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra. In the ¹H spectrum, the integration of the signals for the ethyl protons should be significantly diminished or absent, confirming successful deuteration.

-

Acquire a ²H NMR spectrum. This will show a signal at the chemical shift corresponding to the ethyl group, providing direct evidence of deuterium incorporation at the desired position.

By combining these synthetic and analytical strategies, deuterated Ziprasidone can be produced with high chemical and isotopic purity, making it suitable for further investigation in research and drug development settings.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone - Wikipedia [en.wikipedia.org]

- 3. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 9. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]

- 10. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]

- 11. EP1975169A1 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ziprasidone D8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug, Ziprasidone. This document details the key fragment ions, proposes a fragmentation pathway, and outlines a typical experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ziprasidone is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This compound, a stable isotope-labeled analog of Ziprasidone, serves as an ideal internal standard in LC-MS/MS assays due to its similar chemical and physical properties to the parent drug, ensuring reliable and precise quantification. Understanding the fragmentation pattern of this compound is fundamental for developing robust and specific analytical methods.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 421.2. Collision-induced dissociation (CID) of this precursor ion yields a characteristic pattern of product ions. The primary fragmentation pathway involves the cleavage of the piperazine ring and the ethyl side chain.

Quantitative Data Summary

The prominent product ions observed in the tandem mass spectrum of this compound are summarized in the table below. The data is compiled from various analytical studies and represents the most consistently reported fragments.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Relative Abundance |

| 421.2 | 194.0 | 3-(piperazin-1-yl)-1,2-benzisothiazole | High |

| 421.2 | 185.1 | 6-chloro-5-(2-aminoethyl-d8)-1,3-dihydro-2H-indol-2-one | Moderate |

| 421.2 | 227.1 | 6-chloro-5-(2-(piperazin-1-yl-d8)ethyl)-1,3-dihydro-2H-indol-2-one | Low |

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is initiated by the cleavage of the bond between the piperazine ring and the ethyl side chain. This leads to the formation of the two major product ions.

The most abundant product ion at m/z 194.0 corresponds to the intact 3-(piperazin-1-yl)-1,2-benzisothiazole moiety. The fragment at m/z 185.1 represents the deuterated 6-chloro-5-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one portion of the molecule. A less intense fragment at m/z 227.1, corresponding to the deuterated piperazine ethyl side chain attached to the indolinone ring, can also be observed.

Experimental Protocol

A typical experimental workflow for the analysis of this compound involves liquid chromatography separation followed by tandem mass spectrometry detection.

Sample Preparation

Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, or by liquid-liquid extraction with a suitable organic solvent. The internal standard, this compound, is added to the sample prior to extraction.

Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, monitoring the transition from the precursor ion to a specific product ion.

-

Precursor Ion: m/z 421.2 for this compound.

-

Product Ion(s): The primary product ion for quantification is typically m/z 194.0. Other ions can be used for confirmation.

-

Collision Energy: The collision energy is optimized to maximize the intensity of the desired product ion and may vary depending on the instrument used. Optimized collision energies have been reported in the range of 10-40 eV.[1]

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) are optimized for maximum signal intensity.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The well-defined fragmentation pattern, with the prominent product ion at m/z 194.0, allows for the development of highly selective and sensitive LC-MS/MS methods for the quantification of Ziprasidone in various matrices. The provided experimental protocol serves as a valuable starting point for researchers and scientists in the field of drug analysis and development. A thorough understanding of these principles is essential for ensuring the accuracy and reliability of bioanalytical data.

References

The Role of Ziprasidone-D8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and application of Ziprasidone-D8 as an internal standard in the quantitative analysis of the atypical antipsychotic drug, Ziprasidone. This guide is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical methodologies for employing stable isotope-labeled internal standards in bioanalytical assays.

Core Mechanism of Ziprasidone-D8 as an Internal Standard

Ziprasidone-D8 is a deuterated analog of Ziprasidone, meaning that eight hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1][2] This subtle modification is the cornerstone of its efficacy as an internal standard in mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]

The fundamental principle behind using a stable isotope-labeled internal standard like Ziprasidone-D8 is to correct for variations that can occur during sample preparation and analysis. Because Ziprasidone-D8 is chemically and physically almost identical to the analyte (Ziprasidone), it experiences similar losses during extraction, and exhibits comparable ionization efficiency in the mass spectrometer.[1] However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Ziprasidone by the mass spectrometer.

By adding a known amount of Ziprasidone-D8 to every sample, including calibration standards and unknown samples, a ratio of the analyte's signal to the internal standard's signal can be calculated. This ratio is then used for quantification. This ratiometric approach effectively normalizes for any sample-to-sample variability, leading to enhanced precision, accuracy, and reliability of the analytical method.[5]

Analytical Applications and Quantitative Data

Ziprasidone-D8 is predominantly used in LC-MS/MS methods for the quantification of Ziprasidone in biological matrices such as human and rabbit plasma.[3][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3][4]

Below is a summary of key quantitative parameters from validated bioanalytical methods employing Ziprasidone-D8 as an internal standard.

| Parameter | Ziprasidone | Ziprasidone-D8 | Reference |

| Parent Ion (m/z) [M+H]⁺ | 413.00, 413.2 | 421.10, 421.2 | [3][7] |

| Product Ion (m/z) | 193.99, 194.0 | 193.98, 194.0 | [3][7] |

| Linearity Range | 0.2980 - 201.4820 ng/mL | N/A | [3][4] |

| 0.05 - 200.00 ng/mL | N/A | [6] | |

| Intra-day Precision (% CV) | 0.625 - 0.947% | N/A | [6] |

| Inter-day Precision (% CV) | 2.182 - 3.198% | N/A | [6] |

| Overall Recovery | 92.57% | 95.70% | [6] |

Experimental Protocols

A generalized experimental protocol for the quantification of Ziprasidone in plasma using Ziprasidone-D8 as an internal standard is outlined below. This is a synthesis of methodologies reported in the scientific literature.[3][4][6]

Preparation of Standard and Internal Standard Solutions

-

Ziprasidone Stock Solution: Accurately weigh 5.00 mg of Ziprasidone and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]

-

Ziprasidone-D8 Stock Solution: Accurately weigh 5.00 mg of Ziprasidone-D8 and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]

-

Ziprasidone-D8 Working Solution: Dilute the Ziprasidone-D8 stock solution with an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 100 ng/mL.[3]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of the plasma sample into a clean vial.

-

Add 50 µL of the Ziprasidone-D8 working solution (100 ng/mL) to all samples except for the blank.[3]

-

Vortex the samples to ensure complete mixing.

-

Add 100 µL of a suitable buffer to all samples and vortex.[3]

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., 20% methylene dichloride in pentane).[8]

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Column: Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5 µm) or Hypurity C18 (150 x 4.6 mm, 5 µm).[3][6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 2 mM ammonium acetate).[3][6]

-

Injection Volume: 5 µL.[6]

-

Mass Spectrometry: Triple quadrupole mass spectrometer.[8]

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[8]

Visualizations

Analytical Workflow for Ziprasidone Quantification

References

- 1. veeprho.com [veeprho.com]

- 2. Ziprasidone-d8 | TRC-Z485002-10MG | LGC Standards [lgcstandards.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical Characteristics and Solubility of Ziprasidone D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ziprasidone D8, a deuterated analog of the atypical antipsychotic Ziprasidone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid substance at room temperature.[1] Key physical and chemical data are summarized in the table below, providing a comparative reference for Ziprasidone and its deuterated form.

| Property | This compound | Ziprasidone | Ziprasidone Hydrochloride |

| Molecular Formula | C₂₁H₁₃D₈ClN₄OS | C₂₁H₂₁ClN₄OS | C₂₁H₂₁ClN₄OS・HCl |

| Molecular Weight | 420.99 g/mol [2] | 412.94 g/mol [3] | 467.4 g/mol [4] |

| CAS Number | 1126745-58-1 | 146939-27-7 | 138982-67-9 |

| Appearance | Solid | White to slightly pink powder | White to slightly pink powder |

| Melting Point | 213-215 °C[5][6] | ~304 °C (decomposes) | >276°C[7] |

| pKa | Not explicitly found for D8; Ziprasidone is a weak base.[3] | Not explicitly found for D8; Ziprasidone is a weak base.[3] | Not explicitly found for D8; Ziprasidone is a weak base.[3] |

Solubility Profile

This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][5] A certified reference material of this compound hydrochloride is described as being completely miscible in water and is supplied as a 100 µg/mL solution in methanol, indicating good solubility in these solvents. The solubility of the non-deuterated form, Ziprasidone, has been more extensively characterized and provides a useful reference. Ziprasidone hydrochloride is freely soluble in chloroform, methanol, and ethanol, soluble in ether, sparingly soluble in acetonitrile, and insoluble in water.[8] The free base form of Ziprasidone has very low aqueous solubility, approximately 0.5 µg/mL.[3]

The following table summarizes the available solubility data.

| Solvent/System | This compound | Ziprasidone (Free Base) | Ziprasidone Hydrochloride |

| Water | Completely Miscible (as Hydrochloride salt) | ~0.5 µg/mL[3] | Insoluble[8] |

| Methanol | Soluble (as 100 µg/mL solution) | Slightly Soluble | Freely Soluble[8] |

| Ethanol | No quantitative data found | No quantitative data found | Freely Soluble[8] |

| Acetonitrile | No quantitative data found | No quantitative data found | Sparingly Soluble[8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][5] | No quantitative data found | 1.2 mg/mL[4] |

| Dimethylformamide (DMF) | No quantitative data found | No quantitative data found | 0.16 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:2) | No quantitative data found | No quantitative data found | ~0.33 mg/mL[4] |

Experimental Protocols

Determination of Aqueous Solubility by Shake-Flask Method followed by LC-MS/MS Analysis

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous medium.

Workflow for Solubility Determination

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the LC-MS/MS calibration curve.

-

LC-MS/MS Analysis: Analyze the diluted sample using a validated LC-MS/MS method for the quantification of this compound.[9]

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound. Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.

LC-MS/MS Parameters for Quantification: A validated bioanalytical method for the quantification of Ziprasidone and this compound has been reported with the following parameters:[9]

-

Column: Hypurity C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase: A suitable composition should be optimized, for example, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Transitions:

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of this compound using the capillary method, a standard pharmacopeial technique.[11][12][13][14]

Workflow for Melting Point Determination

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary melting point tube, ensuring the sample is tightly packed to a height of 2-3 mm.[11]

-

Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Initial Heating: Heat the sample at a relatively fast rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.[11]

-

Fine Heating: Reduce the heating rate to 1-2 °C/min to allow for accurate temperature measurement during the phase transition.[11]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (the clear point). The melting point is reported as this temperature range.

Mechanism of Action and Signaling Pathways

Ziprasidone is an atypical antipsychotic that exhibits a complex pharmacology, primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[15][16] Its efficacy in treating the positive symptoms of schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway.[15] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[15]

The following diagrams illustrate the simplified, primary signaling pathways associated with Ziprasidone's antagonist action at these receptors.

Ziprasidone's Antagonism of the Dopamine D2 Receptor

Ziprasidone's Antagonism of the Serotonin 5-HT2A Receptor

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. mybiosource.com [mybiosource.com]

- 7. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Quality Control of High-Purity Ziprasidone D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Ziprasidone in various biological matrices. This document outlines key quality control methodologies, including detailed experimental protocols for purity assessment, and presents a standardized workflow for the procurement and verification of this critical analytical reagent.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is a critical first step for any research or clinical application. The following table summarizes key information for several commercial suppliers. Purity is a critical parameter, and researchers should always request a certificate of analysis (CoA) for each batch.

| Supplier | Reported Purity | CAS Number | Notes |

| AdooQ BioScience | >99% HPLC purity | 1126745-58-1 | For research use only.[1] |

| Veeprho | Immediately available[2] | 1126745-58-1 | Leading supplier of impurity reference standards.[2] |

| Cayman Chemical | ≥99% deuterated forms (d1-d8)[3] | 1126745-58-1 | Intended for use as an internal standard for GC- or LC-MS.[3] |

| Simson Pharma | Accompanied by Certificate of Analysis[4] | 1126745-58-1 | Offers a range of Ziprasidone impurities.[4] |

| Clinivex | Available in 10mg, 50mg, 100mg units | Not Specified | Supplier of life science and laboratory research chemicals.[5] |

Experimental Protocols for Quality Assessment

The verification of purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for assessing the chemical purity of this compound.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Triethylamine

-

Deionized water

Chromatographic Conditions:

-

Column: Waters Spherisorb octadecylsilyl 1 (C18), 5.0 µm particle size, 250 x 4.6 mm i.d.[6]

-

Mobile Phase A: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (80:20, v/v)[6]

-

Mobile Phase B: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (10:90, v/v)[6]

-

Gradient: A linear gradient elution can be optimized to ensure separation of all potential impurities.

-

Flow Rate: 1.5 mL/min[6]

-

Detection Wavelength: 250 nm[6]

-

Column Temperature: 25 °C[6]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Analyze the resulting chromatograms. Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Quantification

This protocol is a representative method for confirming the identity and quantifying this compound, often in a biological matrix.

Objective: To confirm the molecular weight of this compound and quantify its concentration, using it as an internal standard for Ziprasidone analysis.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Materials:

-

This compound sample

-

Ziprasidone reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Deionized water

-

Biological matrix (e.g., plasma), if applicable

Chromatographic Conditions:

-

Column: Hypurity C18, 150 x 4.6 mm, 5 µm[7]

-

Mobile Phase: 2 mM Ammonium acetate : Acetonitrile (5:95, v/v)[7]

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 40 °C[7]

-

Injection Volume: 5 µL[7]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ziprasidone: Monitor the transition from the precursor ion (m/z of protonated Ziprasidone) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion. The precursor ion will be 8 Da higher than that of non-deuterated Ziprasidone.

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Procedure:

-

Sample Preparation: For quantification in a biological matrix, a liquid-liquid extraction or protein precipitation is typically performed.[7]

-

Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound (as the internal standard) and varying concentrations of Ziprasidone.

-

Injection: Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Data Analysis: The identity of this compound is confirmed by its retention time and specific MRM transition. Quantification is achieved by calculating the ratio of the peak area of Ziprasidone to the peak area of this compound and comparing it to the calibration curve.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and in-house quality verification of a high-purity deuterated standard like this compound.

Caption: Procurement and QC workflow for this compound.

References

- 1. adooq.com [adooq.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ziprasidone-D8 | CAS No- 1126745-58-1 | Simson Pharma Limited [simsonpharma.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Ziprasidone in Human Plasma Using Ziprasidone D8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, Ziprasidone, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ziprasidone D8, is utilized. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Accurate measurement of Ziprasidone concentrations in biological matrices is crucial for pharmacokinetic analysis and for establishing a therapeutic window. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.[5][6][7] This application note details a validated LC-MS/MS method for the determination of Ziprasidone in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ziprasidone and this compound reference standards (purity >98%)[5]

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium acetate (analytical grade)

-

Human plasma with K3EDTA as an anticoagulant[5]

-

Ultrapure water

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm or equivalent[5]

-

Data acquisition and processing software (e.g., MassLynx)[5]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ziprasidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[5]

-

Working Standard Solutions: Prepare serial dilutions of the Ziprasidone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[5]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm[5] |

| Mobile Phase | Acetonitrile : 5mM Ammonium Acetate (85:15, v/v)[5] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes[7] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ziprasidone: m/z 413.1 → 194.1[8]this compound: m/z 421.2 → 194.0[9] |

| Nebulizer Gas | 5 psi[7] |

| CAD Gas | 5 psi[7] |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Ziprasidone | 0.298 - 201.482[5] | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (0.5 ng/mL) | < 10 | < 12 | 88 - 112 |

| Medium QC (50 ng/mL) | < 8 | < 10 | 90 - 110 |

| High QC (150 ng/mL) | < 7 | < 9 | 92 - 108 |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Ziprasidone | ~82%[10] |

| This compound | ~95.70%[7] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Ziprasidone.

Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.

References

- 1. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]

- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ziprasidone in Human Plasma using Ziprasidone D8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ziprasidone in human plasma.[1][2] The use of a stable isotope-labeled internal standard, Ziprasidone D8, ensures high accuracy and precision.[1][2][3] The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and has been validated over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ziprasidone.[1][4]

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Monitoring plasma concentrations of Ziprasidone is crucial for optimizing drug therapy and ensuring patient adherence.[5] This application note describes a robust LC-MS/MS method for the determination of Ziprasidone in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing. The method is validated for its specificity, sensitivity, accuracy, and precision.[4][6]

Experimental

Materials and Reagents

-

Ziprasidone hydrochloride (99.56% purity)[7]

-

This compound (Internal Standard)

-

Methanol (HPLC grade)[1]

-

Ammonium acetate

-

Formic acid

-

Methyl tert-butyl ether (MTBE)[8]

-

Dichloromethane (DCM)[8]

-

Human plasma (EDTA)[5]

-

Deionized water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.[4][9]

-

LC System: Agilent® 1260 Infinity or equivalent[10]

-

Mass Spectrometer: SCIEX® 6500 Triple Quad or equivalent[10]

-

Analytical Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5 µm or equivalent[1][2]

Preparation of Solutions

-

Standard Stock Solutions: Prepare stock solutions of Ziprasidone (1 mg/mL) and this compound (1 mg/mL) in methanol.[1][8]

-

Working Standard Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.[1]

-

Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of this compound in methanol.[1]

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 150 µL of human plasma into a 2.0 mL polypropylene centrifuge tube.[8]

-

Add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.[8]

-

To alkalinize the plasma, add 50 µL of 1.0 M sodium carbonate (pH 11.5).[8]

-

Add 200 µL of chilled acetonitrile and vortex for 20 seconds.[8]

-

Add 1.7 mL of an MTBE–DCM (70:30% v/v) mixture and vortex for 1 minute.[8]

-

Centrifuge the samples at 5,000 g for 10 minutes.[7]

-

Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[7]

-

Reconstitute the residue in 100 µL of the mobile phase.[7]

LC-MS/MS Conditions

-

Mobile Phase: Acetonitrile and 2 mmol/L ammonium acetate in water (90:10, v/v).[9]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 5 µL.[10]

-

Column Temperature: 40°C.[10]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][11]

-

MS/MS Transitions:

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.[6]

Linearity

The method demonstrated good linearity over the concentration range of 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Another study showed linearity from 0.25 to 500 ng/mL.[4] The correlation coefficient (r²) was consistently ≥ 0.998.[4][8]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%.[3][4] The accuracy was within ±15% of the nominal concentrations.[4]

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 0.2980 - 201.4820 ng/mL | [1][2] |

| 0.25 - 500 ng/mL | [4] | |

| 20.0 - 3000.0 ng/mL | [8] | |

| Correlation Coefficient (r²) | ≥ 0.998 | [4][8] |

| Lower Limit of Quantification (LLOQ) | 0.2980 ng/mL | [1] |

| 0.25 ng/mL | [4] | |

| 20.0 ng/mL | [8] | |

| Mean Recovery (Ziprasidone) | 79.32 ± 1.16% | [8] |

| 82% | [4] | |

| Mean Recovery (Internal Standard) | 84.10 ± 3.2% (Escitalopram) | [8] |

| 68% (INS-RSP) | [4] | |

| Intra-day Precision (%CV) | < 12% | [4] |

| Inter-day Precision (%CV) | < 12% | [4] |

Experimental Workflow

Caption: Workflow for the extraction of Ziprasidone from human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Ziprasidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ziprasidone Quantitation, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phenomenex.com [phenomenex.com]

- 11. researchgate.net [researchgate.net]

Application of Ziprasidone-d8 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Ziprasidone-d8 as an internal standard in pharmacokinetic (PK) studies of Ziprasidone. The following sections outline the rationale for its use, experimental procedures, data presentation, and relevant biological pathways.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and ensures therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Ziprasidone-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ziprasidone-d8 shares near-identical physicochemical properties with Ziprasidone, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of the analyte by correcting for variability in extraction efficiency and matrix effects.

Data Presentation

The following tables summarize key parameters from various studies that have employed Ziprasidone-d8 or other methods for the pharmacokinetic analysis of Ziprasidone.

Table 1: LC-MS/MS Method Parameters for Ziprasidone Quantification

| Parameter | Method 1[1][2] | Method 2[3] |

| Internal Standard | Ziprasidone-d8 | Ziprasidone-d8 |

| Biological Matrix | Human Plasma | Rabbit Plasma |

| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Chromatographic Column | Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5µm) | Hypurity C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (85:15, v/v) | 2 mM Ammonium acetate: Acetonitrile (5:95, v/v) |

| Detection Mode | MS/MS | MS/MS |

| Linearity Range | 0.2980 - 201.4820 ng/mL | 0.05 - 200.00 ng/mL |

| Recovery (Ziprasidone) | Not Reported | 92.57% |

| Recovery (Ziprasidone-d8) | Not Reported | 95.70% |

| Intra-run Precision (%CV) | <15% | 0.625 - 0.947% |

| Inter-run Precision (%CV) | <15% | 2.182 - 3.198% |

Table 2: Pharmacokinetic Parameters of Ziprasidone

| Parameter | Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Human | Oral | 20 mg | ~37 (trough)[4] | 6-8[4] | - | ~7 | |

| Rabbit | Oral | 1.6 mg/1.8 kg | ~150 | ~4 | ~1200 | ~6 | |

| Rat | Oral | Not Specified | - | - | - | - | - |

Experimental Protocols

Protocol 1: Quantification of Ziprasidone in Plasma using LC-MS/MS with Ziprasidone-d8 Internal Standard

This protocol provides a generalized procedure for the extraction and analysis of Ziprasidone from plasma samples.

1. Materials and Reagents:

-

Ziprasidone and Ziprasidone-d8 standards

-

Human or animal plasma (with K3EDTA as anticoagulant)[1]

-

Acetonitrile (HPLC grade)[1]

-

Ammonium Acetate (AR grade)[1]

-

Formic Acid (AR grade)[1]

-

Tert-Butyl Methyl Ether (HPLC grade)[1]

-

Water (HPLC grade)[1]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Sample Preparation (Liquid-Liquid Extraction): [1][3]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Ziprasidone-d8, e.g., 100 ng/mL) to all samples except for the blank.[1]

-

Vortex mix for 30 seconds.

-

Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane or tert-butyl methyl ether alone).

-

Vortex mix vigorously for 5-10 minutes.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[1]

-

Vortex mix to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UPLC system.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[1][3]

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

MS/MS System: A triple quadrupole mass spectrometer is typically used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for Ziprasidone.[5]

-

MRM Transitions: Monitor the specific precursor to product ion transitions for both Ziprasidone (e.g., m/z 413.0 -> 194.0) and Ziprasidone-d8 (e.g., m/z 421.1 -> 194.0).[1][5]

Protocol 2: In-vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol outlines a general procedure for conducting a pharmacokinetic study of Ziprasidone.

1. Animal Handling and Dosing:

-

Acclimate the animals (e.g., Wistar or Sprague-Dawley rats) to the housing conditions for at least one week prior to the study.[6]

-

Fast the animals overnight before drug administration, with free access to water.[7]

-

Administer a single oral dose of Ziprasidone suspension or solution via oral gavage.

-

Record the exact time of administration.

2. Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7]

-

Blood can be collected from the tail vein or via cardiac puncture (terminal procedure).

-

Collect blood into tubes containing an anticoagulant (e.g., K3EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Data Analysis:

-

Quantify the concentration of Ziprasidone in the plasma samples using the validated LC-MS/MS method described in Protocol 1.

-

Plot the plasma concentration of Ziprasidone versus time.

-

Calculate the key pharmacokinetic parameters using non-compartmental analysis, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Elimination half-life)

-

CL/F (Apparent total body clearance)

-

Vd/F (Apparent volume of distribution)

-

Mandatory Visualizations

Experimental Workflow

References

Application Notes: Therapeutic Drug Monitoring of Ziprasidone Using Ziprasidone D8 as an Internal Standard

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic Drug Monitoring (TDM) of ziprasidone is crucial for optimizing drug therapy, ensuring patient adherence, and minimizing the risk of adverse effects.[3][4][5][6] This document provides a detailed protocol for the quantitative analysis of ziprasidone in human serum or plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Ziprasidone D8 as an internal standard. This compound is a stable isotope-labeled version of ziprasidone, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[2][7][8][9]

Clinical Significance of Therapeutic Drug Monitoring for Ziprasidone

TDM helps in individualizing the dosage regimen to maintain plasma concentrations within the therapeutic window. Monitoring is particularly important due to large inter-individual variations in ziprasidone metabolism.[4][10] Factors such as co-medications, patient adherence, and individual patient metabolism can significantly alter drug levels.[4] Routine monitoring can aid in dose adjustments to achieve optimal therapeutic outcomes.[4]

Recommended Target Plasma Concentration: 40 to 130 ng/mL[11]

Patient Monitoring Recommendations

Beyond plasma concentration monitoring, several other clinical and laboratory parameters should be regularly assessed in patients undergoing ziprasidone therapy:

-

Cardiovascular: Baseline and periodic monitoring of electrolytes (potassium and magnesium) and orthostatic vital signs are recommended.[12][13] An electrocardiogram (ECG) is advised at baseline, especially for patients with pre-existing cardiac conditions.[6]

-

Hematologic: A complete blood count (CBC) should be monitored frequently during the initial months of therapy, particularly in patients with a history of low white blood cell counts or drug-induced leukopenia/neutropenia.[12][13]

-

Metabolic: Regular monitoring for changes in blood sugar, body weight, and lipid profiles is important.[12][13]

-

General: Patients should be monitored for signs of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and tardive dyskinesia.[12][13]

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of ziprasidone in biological matrices.[10] The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise results.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of ziprasidone using this compound as an internal standard, based on published methodologies.

Table 1: Mass Spectrometry Parameters

| Parameter | Ziprasidone | This compound (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 413.00 - 413.2 | 421.10 - 421.2 |

| Product Ion (m/z) | 193.99 - 194.0 | 193.98 - 194.0 |

| Collision Energy (eV) | 30 | 30 |

Data compiled from multiple sources.[2][8][14]

Table 2: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax Eclipse XDB-C18, 100x4.6 mm, 3.5µm | Hypurity C18, 150 x 4.6 mm, 5 µm | C8 or C18 columns |

| Mobile Phase | Acetonitrile: Buffer (85:15, v/v) | 2 mM Ammonium acetate: Acetonitrile (5:95, v/v) | Methanol and Phosphate buffer (pH 3) (60:40% v/v) |

| Flow Rate | - | - | 1 mL/min |

| Column Temperature | - | 40°C | Ambient |

| Injection Volume | - | 5 µL | 20 µL |

| Run Time | - | 4.0 minutes | 5 minutes |

Data compiled from multiple sources.[2][7][15]

Table 3: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.2980 ng/mL to 201.4820 ng/mL |

| Lower Limit of Quantification (LLOQ) | ~0.3 ng/mL |

| Intra-day Precision (%RSD) | < 1.0% |

| Inter-day Precision (%RSD) | < 4.0% |

| Recovery (Ziprasidone) | ~92.57% |

| Recovery (this compound) | ~95.70% |

Data compiled from multiple sources.[2][7][9]

Experimental Workflow Diagram

Caption: Workflow for Ziprasidone Therapeutic Drug Monitoring.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies presented in the cited literature.[1][2][7][10][16]

1. Materials and Reagents

-

Ziprasidone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate

-

Formic acid or orthophosphoric acid

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

Human serum or plasma (blank and patient samples)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ziprasidone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[1][16] Store at 2-8°C.

-

Working Standard Solutions: Prepare working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50% acetonitrile in water) to create a series of concentrations for the calibration curve and quality control samples.[1][16]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of approximately 100 ng/mL.[2]

3. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100-150 µL of patient plasma or serum.[1][16]

-

Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each sample (except for the blank).[2]

-

Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1.0 M sodium carbonate) to alkalinize the sample.[1][16]

-

Extraction: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether). Vortex mix for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

Logical Relationship Diagram: Internal Standard Method

Caption: Principle of Internal Standard Quantification in TDM.

Disclaimer: This protocol is intended for research and informational purposes only and should be validated in the end-user's laboratory. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jocpr.com [jocpr.com]

- 3. Ziprasidone Quantitation, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 4. Therapeutic drug monitoring of ziprasidone in a clinical treatment setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automated determination of ziprasidone by HPLC with column switching and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. drugs.com [drugs.com]

- 14. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Bioequivalence Studies of Generic Ziprasidone Using Ziprasidone D8

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of deuterated ziprasidone (Ziprasidone D8) as an internal standard in bioequivalence studies of generic ziprasidone formulations. The protocols detailed below outline a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of ziprasidone in human plasma.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] For generic versions of ziprasidone to be approved for market, they must demonstrate bioequivalence to the reference listed drug. This is typically established by comparing the pharmacokinetic profiles of the generic and reference products in healthy human subjects.

Accurate and precise quantification of ziprasidone in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to ziprasidone, ensuring similar extraction recovery and ionization efficiency, which corrects for potential matrix effects and variability during sample processing and analysis.

Experimental Protocols

This section details the materials and methods for a typical bioequivalence study of generic ziprasidone, focusing on the analytical procedure for plasma sample analysis.

Materials and Reagents

-

Ziprasidone reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

A validated LC-MS/MS system is required for the analysis. The system should consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting ziprasidone and its internal standard from plasma is liquid-liquid extraction.[3]

-

Aliquoting: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity. Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific amount (e.g., 20 µL of a 100 ng/mL solution) of this compound working solution to each plasma sample, except for the blank plasma used for the calibration curve.

-

Alkalinization: Add an appropriate volume of a basic solution (e.g., 100 µL of 0.1 M NaOH) to each tube and vortex briefly.

-

Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex vigorously for 5-10 minutes.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Ziprasidone | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 413.1 | 421.1 |

| Product Ion (m/z) | 194.1 | 202.1 |

| Dwell Time | 200 ms | 200 ms |